3-(Cyclopentylmethoxy)-6-methylpyridazine
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Overview
Description
3-(Cyclopentylmethoxy)-6-methylpyridazine is a heterocyclic organic compound that features a pyridazine ring substituted with a cyclopentylmethoxy group at the 3-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylmethoxy)-6-methylpyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone. This step forms the core structure of the compound.
Introduction of the Cyclopentylmethoxy Group: The cyclopentylmethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyridazine ring with cyclopentylmethanol in the presence of a suitable base, such as sodium hydride, to form the desired ether linkage.
Methylation: The final step involves the methylation of the pyridazine ring at the 6-position. This can be achieved using methyl iodide and a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylmethoxy)-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of pyridazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of reduced pyridazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the positions adjacent to the nitrogen atoms in the pyridazine ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst, ethanol as solvent.
Substitution: Alkyl halides, sodium hydride, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Pyridazine N-oxides.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Cyclopentylmethoxy)-6-methylpyridazine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving pyridazine derivatives.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 3-(Cyclopentylmethoxy)-6-methylpyridazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopentylmethoxy group could enhance the compound’s binding affinity and selectivity, while the methyl group might influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopentylmethoxy)pyridazine: Lacks the methyl group at the 6-position, which might affect its chemical reactivity and biological activity.
6-Methylpyridazine: Lacks the cyclopentylmethoxy group, which could result in different physical and chemical properties.
3-Methoxypyridazine: Has a methoxy group instead of a cyclopentylmethoxy group, potentially leading to differences in steric and electronic effects.
Uniqueness
3-(Cyclopentylmethoxy)-6-methylpyridazine is unique due to the presence of both the cyclopentylmethoxy and methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These substituents can enhance the compound’s potential for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(cyclopentylmethoxy)-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-6-7-11(13-12-9)14-8-10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCGQDDRHPZTDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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